1-(2-Bromo-5-methoxyphenyl)ethan-1-ol

Description

BenchChem offers high-quality 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromo-5-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZQUGAJUHESFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)OC)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol, a key chemical intermediate for research and development. The document details the compound's chemical structure and physicochemical properties. A central focus is a field-proven, step-by-step protocol for its synthesis via the reduction of its precursor, 2'-Bromo-5'-methoxyacetophenone. Furthermore, this guide outlines the expected analytical data for structural verification, discusses critical safety and handling procedures, and explores its applications as a versatile building block in medicinal chemistry and advanced material science. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and in-depth resource.

Introduction & Significance

1-(2-Bromo-5-methoxyphenyl)ethan-1-ol is a substituted secondary alcohol of significant interest in synthetic organic chemistry. While not widely available commercially, its true value lies in its role as a versatile synthetic intermediate. Its structure, featuring a bromo- and methoxy-substituted phenyl ring, provides multiple reaction sites for further molecular elaboration.

The precursor to this alcohol, 1-(2-Bromo-5-methoxyphenyl)ethanone (also known as 2'-Bromo-5'-methoxyacetophenone, CAS No. 6342-63-8), is more readily accessible.[1][2][3] The conversion of this ketone to the target secondary alcohol is a fundamental transformation that unlocks a pathway to more complex molecular architectures. These architectures are often scaffolds for novel therapeutic agents and functional materials, making a reliable synthesis protocol for 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol essential for advancing research in these fields.[4]

Chemical Structure and Physicochemical Properties

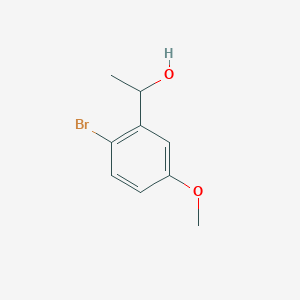

The molecular structure of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol is defined by a central benzene ring substituted with bromine, a methoxy group, and a 1-hydroxyethyl group.

Caption: 2D Structure of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol

Physicochemical Data Summary

The properties of the target alcohol are primarily derived from its structure and comparison with its ketone precursor.

| Property | Value | Source |

| Chemical Name | 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol | IUPAC Nomenclature |

| Molecular Formula | C₉H₁₁BrO₂ | Calculated |

| Molecular Weight | 231.09 g/mol | Calculated |

| CAS Number | Not assigned; synthesized from precursor | N/A |

| Precursor CAS | 6342-63-8 (for the ketone) | [1][2] |

| Appearance | Expected to be a colorless to light-yellow oil or low-melting solid | Inferred |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in water | Inferred |

| Boiling Point | Higher than its ketone precursor (ketone b.p. is 102°C at 0.4 Torr) | [5] |

Synthesis Protocol: Reduction of 2'-Bromo-5'-methoxyacetophenone

Principle of the Reaction

The conversion of the ketone, 2'-Bromo-5'-methoxyacetophenone, to the desired secondary alcohol is most reliably achieved through chemical reduction. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.

Expertise & Experience Insight: Sodium borohydride is selected over more potent reducing agents like lithium aluminum hydride (LAH) for several key reasons. NaBH₄ is a mild and selective reducing agent that efficiently reduces ketones and aldehydes without affecting other potentially reactive functional groups on the aromatic ring.[6] It is also significantly safer to handle, as it can be used in protic solvents like methanol or ethanol and does not react violently with atmospheric moisture. This makes the reaction setup, execution, and workup more straightforward and inherently safer, which is a cornerstone of a trustworthy and reproducible protocol.

Experimental Workflow

The overall process from starting material to purified product follows a logical sequence of synthesis, isolation, and purification.

Caption: Workflow for the synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol.

Materials and Reagents

| Reagent/Material | Grade | Purpose |

| 1-(2-Bromo-5-methoxyphenyl)ethanone | ≥97% | Starting Material |

| Sodium borohydride (NaBH₄) | ≥98% | Reducing Agent |

| Methanol (MeOH) | Anhydrous | Reaction Solvent |

| Ethyl acetate (EtOAc) | ACS Grade | Extraction Solvent |

| Deionized Water (H₂O) | N/A | Quenching/Washing |

| Brine (Saturated NaCl solution) | N/A | Washing |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |

| Silica Gel | 230-400 mesh | Stationary Phase for Chromatography |

| TLC Plates | Silica gel 60 F₂₅₄ | Reaction Monitoring |

| Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator | N/A | Glassware/Equipment |

Step-by-Step Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-Bromo-5-methoxyphenyl)ethanone (2.29 g, 10.0 mmol) in anhydrous methanol (30 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (0.42 g, 11.0 mmol, 1.1 equivalents) to the cooled solution in small portions over 15 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution.

-

Reaction Monitoring (Self-Validation): Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is complete when the starting ketone spot (visualized under UV light) has been fully consumed and a new, more polar product spot (lower Rf value) has appeared.

-

Quenching: Once the reaction is complete, carefully cool the flask again in an ice bath. Slowly add deionized water (20 mL) to quench the excess sodium borohydride.

-

Solvent Removal: Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

-

Aqueous Workup and Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water (50 mL) and then with brine (50 mL) to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil/solid via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 30% EtOAc) to afford the pure 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol.

Structural Characterization and Validation

Confirming the successful conversion of the ketone to the alcohol is paramount. This is achieved by comparing the spectroscopic data of the product against the expected signals. The disappearance of the ketone functionality and the appearance of the alcohol group provide definitive proof of the transformation.

Expected Spectroscopic Data

| Technique | Precursor (Ketone) Signature | Product (Alcohol) Signature | Rationale for Change |

| IR Spectroscopy | Strong C=O stretch at ~1680 cm⁻¹ | Broad O-H stretch at ~3400-3200 cm⁻¹; C=O stretch absent | Reduction of the carbonyl group to a hydroxyl group. |

| ¹H NMR | Singlet for -COCH₃ protons at ~2.6 ppm | Doublet for -CH(OH)CH₃ at ~1.5 ppm; Quartet for -CH (OH)CH₃ at ~5.0 ppm; Broad singlet for -OH (variable shift) | The methyl group is now adjacent to a chiral center (CH-OH), splitting its signal into a doublet. The new proton on the carbinol carbon is split by the methyl protons into a quartet. |

| ¹³C NMR | Carbonyl carbon signal at ~198 ppm | Carbinol carbon (-CHOH) signal at ~70 ppm | The sp² hybridized carbonyl carbon is converted to a more shielded sp³ hybridized carbinol carbon, causing a significant upfield shift. |

| Mass Spectrometry | M+ peak at m/z 228/230 (due to Br isotopes) | M+ peak at m/z 230/232 (due to Br isotopes) | The molecular weight increases by 2 Da due to the addition of two hydrogen atoms across the carbonyl bond. |

Handling, Storage, and Safety

As a research chemical, 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol and its precursor should be handled with appropriate care. The following guidelines are based on data for structurally similar compounds.[1][7]

-

Hazard Identification: The compound is expected to be irritating to the eyes, respiratory system, and skin.[7] Harmful if swallowed or inhaled.[8]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[8][9] All handling should be performed in a well-ventilated chemical fume hood.[7]

-

Storage Conditions: Store in a cool, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon) to prevent oxidation.[7] It may be light-sensitive, so storage in an amber vial is recommended.[10] Recommended storage temperature is 2-8°C.[7]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]

-

Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[7]

-

-

Chemical Stability and Reactivity: The compound is stable under recommended storage conditions.[7] Avoid strong oxidizing agents and strong acids.[7] Hazardous decomposition products upon combustion include carbon oxides and hydrogen bromide gas.[7]

Applications in Research and Development

The primary utility of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol is as a versatile building block for synthesizing more complex target molecules.

-

Medicinal Chemistry: The structural motif is present in various classes of pharmacologically active compounds. The bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. The hydroxyl group can be further functionalized through esterification, etherification, or oxidation.

-

Neuroscience Research: Structurally related dimethoxyphenyl ethanolamines are precursors to the "2C" family of psychedelic phenethylamines, which are valuable tools in neuroscience for studying the serotonin receptor system.[4] This compound serves as a key starting point for accessing novel analogs for structure-activity relationship (SAR) studies.

-

Materials Science: The aromatic core can be incorporated into polymers or organic electronic materials, where the bromo- and methoxy-substituents can tune the electronic and physical properties of the final material.

Conclusion

1-(2-Bromo-5-methoxyphenyl)ethan-1-ol is a valuable, non-commercial chemical intermediate whose synthesis is readily achievable through the reliable reduction of its corresponding ketone. This guide provides a comprehensive framework for its synthesis, characterization, and safe handling, grounded in established chemical principles. The detailed protocol and analytical guidance are designed to empower researchers to confidently produce and utilize this compound as a foundational building block for innovation in drug discovery and materials science.

References

- Shanghai Canbi Pharma Ltd. (2007-06-19).

- ChemScene. (2021-03-26).

- Fisher Scientific. (2024-03-31).

- Covestro.

- Regulations.gov. (2017-10-20).

- Supporting Information for a scientific publication.

- ROS-86) 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. (Process description involving sodium borohydride reduction).

-

PubChem. 1-(5-Bromo-2-methoxyphenyl)ethanone. [Link]

-

PubChemLite. 2-bromo-1-(2,5-dimethoxyphenyl)ethan-1-ol. [Link]

-

PubChem. (1R)-2-bromo-1-(3-methoxyphenyl)ethanol. [Link]

-

Otto Chemie Pvt Ltd. 2-Bromo-4′-methoxyacetophenone, 97%. [Link]

-

PubChem. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. [Link]

-

MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

-

Hoffman Fine Chemicals. CAS RN 5293-52-7 | 1-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-ol. [Link]

-

King Scientific. 1-(2-Bromo-5-Methoxy-Phenyl)Ethanone. [Link]

Sources

- 1. 6342-63-8 Cas No. | 2'-Bromo-5'-methoxyacetophenone | Apollo [store.apolloscientific.co.uk]

- 2. jk-sci.com [jk-sci.com]

- 3. 1-(2-bromo-5-methoxy-phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]

- 7. canbipharm.com [canbipharm.com]

- 8. chemscene.com [chemscene.com]

- 9. solutions.covestro.com [solutions.covestro.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 1-(2-bromo-5-methoxyphenyl)ethan-1-ol, a valuable chemical intermediate in pharmaceutical research and organic synthesis. Due to its nature as a synthetic product not widely cataloged with a dedicated CAS number, this document focuses on its efficient synthesis from the commercially available precursor, 1-(2-bromo-5-methoxyphenyl)ethanone. We will delve into the critical aspects of its synthesis via chemical reduction, its key identifiers, and its potential applications in drug discovery and development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Introduction and Core Compound Profile

1-(2-Bromo-5-methoxyphenyl)ethan-1-ol is a secondary alcohol that holds significant potential as a building block in the synthesis of more complex molecules. Its structure, featuring a bromo and a methoxy substituent on the phenyl ring, offers multiple points for further chemical modification, making it an attractive intermediate for creating libraries of compounds for drug screening.

While a specific CAS number for 1-(2-bromo-5-methoxyphenyl)ethan-1-ol is not consistently reported in major chemical databases, it is readily synthesized from its corresponding ketone, 1-(2-bromo-5-methoxyphenyl)ethanone. Therefore, understanding the properties of this precursor is paramount.

Profile of the Precursor: 1-(2-Bromo-5-methoxyphenyl)ethanone

The synthesis of the target alcohol begins with the well-characterized ketone, 1-(2-bromo-5-methoxyphenyl)ethanone.

Table 1: Identifiers and Properties of 1-(2-Bromo-5-methoxyphenyl)ethanone

| Identifier | Value | Source(s) |

| CAS Number | 6342-63-8 | [1][2][3][4][5] |

| Molecular Formula | C₉H₉BrO₂ | [2][5] |

| Molecular Weight | 229.07 g/mol | [2][5] |

| IUPAC Name | 1-(2-bromo-5-methoxyphenyl)ethanone | [1] |

| Synonyms | 2'-Bromo-5'-methoxyacetophenone, 3-Acetyl-4-bromoanisole | [3][4] |

| Physical Form | Liquid or Solid (Cream colored) | [6] |

| Purity | Typically ≥98% | |

| InChI Key | YOUSWNMOPSGTSG-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)C1=C(C=CC(=C1)OC)Br | [1] |

Synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol

The most direct and common method for synthesizing 1-(2-bromo-5-methoxyphenyl)ethan-1-ol is through the reduction of the carbonyl group of 1-(2-bromo-5-methoxyphenyl)ethanone. This transformation is typically achieved using metal hydride reducing agents. The choice of the reducing agent can influence the reaction conditions and work-up procedures.

Mechanism of Ketone Reduction

The reduction of a ketone to a secondary alcohol by a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This initial step forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during a work-up step with water or a mild acid, yields the final alcohol product.[7][8]

Caption: General mechanism of ketone reduction to a secondary alcohol.

Recommended Synthetic Protocols

Two primary, reliable methods for the reduction of 1-(2-bromo-5-methoxyphenyl)ethanone are presented below. The choice between them often depends on the desired reactivity and the scale of the synthesis.

Sodium borohydride is a milder reducing agent compared to LiAlH₄ and is known for its selectivity in reducing aldehydes and ketones.[9] It is safer to handle and the reaction can be carried out in protic solvents like ethanol or methanol.[10]

Experimental Protocol: NaBH₄ Reduction

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 1-(2-bromo-5-methoxyphenyl)ethanone in methanol or 95% ethanol.[10]

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Addition of NaBH₄: Slowly add 1.5 to 2.0 equivalents of sodium borohydride portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.[9]

-

Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ketone.[9][11]

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 3M hydrochloric acid or water until the effervescence ceases.[10]

-

Work-up and Isolation:

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or diethyl ether (3x).[10]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[10]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(2-bromo-5-methoxyphenyl)ethan-1-ol.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Caption: Step-by-step workflow for the NaBH₄ reduction.

Lithium aluminum hydride is a much more powerful reducing agent than NaBH₄.[8][12] It will readily reduce ketones, as well as other functional groups like esters and carboxylic acids. Due to its high reactivity, especially with water and protic solvents, it must be used under anhydrous conditions, typically in an ether solvent like diethyl ether or tetrahydrofuran (THF).[8][12]

Experimental Protocol: LiAlH₄ Reduction

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.

-

LAH Suspension: In the flask, prepare a suspension of 1.1 equivalents of LiAlH₄ in anhydrous diethyl ether or THF.[12]

-

Cooling: Cool the LAH suspension to 0 °C using an ice bath.

-

Addition of Ketone: Dissolve 1.0 equivalent of 1-(2-bromo-5-methoxyphenyl)ethanone in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.[12]

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up (Fieser Method):

-

Cool the reaction mixture back to 0 °C.

-

For 'x' grams of LiAlH₄ used, sequentially and very slowly add:

-

'x' mL of water

-

'x' mL of 15% aqueous sodium hydroxide

-

'3x' mL of water

-

-

Allow the mixture to warm to room temperature and stir for 15-30 minutes until a granular precipitate forms.

-

Add anhydrous magnesium sulfate and stir for another 15 minutes.

-

Filter the solid salts and wash thoroughly with ether or THF.

-

-

Isolation: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude alcohol.

-

Purification: Purify by flash column chromatography if necessary.

Safety and Handling

Precursor (1-(2-Bromo-5-methoxyphenyl)ethanone):

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

-

Precautions: Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][6]

Reagents:

-

Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas. Causes skin and eye irritation.

-

Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid that reacts violently with water, producing flammable hydrogen gas. Causes severe skin burns and eye damage. Must be handled under an inert atmosphere.[12]

-

Solvents: Diethyl ether and THF are highly flammable. Methanol and ethanol are flammable. All should be handled in a well-ventilated fume hood away from ignition sources.

Applications in Research and Drug Development

Substituted phenylethanol scaffolds are prevalent in medicinal chemistry due to their ability to serve as key intermediates in the synthesis of various therapeutic agents. The presence of the bromo and methoxy groups on the phenyl ring of 1-(2-bromo-5-methoxyphenyl)ethan-1-ol provides handles for further synthetic manipulations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira) at the bromo position, and potential demethylation of the methoxy group to a phenol.

These modifications allow for the exploration of structure-activity relationships (SAR) in drug discovery programs. This class of compounds can be precursors for:

-

Novel Agonists and Antagonists: For various receptor targets.

-

Enzyme Inhibitors: The hydroxyl group can be a key hydrogen-bonding feature for interaction with enzyme active sites.[13][14][15]

-

Building Blocks for Heterocyclic Chemistry: The functional groups can be used to construct more complex heterocyclic systems, which are common in pharmaceuticals.[16][17]

Conclusion

While 1-(2-bromo-5-methoxyphenyl)ethan-1-ol may not be a readily available commercial chemical with a designated CAS number, its synthesis is straightforward and efficient via the reduction of its corresponding ketone. This technical guide provides two robust and validated protocols using either sodium borohydride or lithium aluminum hydride, catering to different laboratory needs and safety considerations. The resulting secondary alcohol is a versatile intermediate with significant potential for applications in medicinal chemistry and the broader field of organic synthesis. Proper adherence to safety protocols is essential when handling the reagents involved in these syntheses.

References

-

Acetophenone Reduction by Sodium Borohydride. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]

-

Le, L. (2013, May 1). Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory. Retrieved February 13, 2026, from [Link]

-

Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

-

Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved February 13, 2026, from [Link]

-

Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry. (2020, March 26). Morressier. Retrieved February 13, 2026, from [Link]

-

Lithium Aluminum Hydride Reductions. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved February 13, 2026, from [Link]

-

Asymmetric reduction of acetophenone using lithium aluminium hydride modified with some novel amino alcohol Schiff bases. (2008). ResearchGate. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 1-(5-Bromo-2-methoxyphenyl)ethanone. Retrieved February 13, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved February 13, 2026, from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS RN 5293-52-7 | 1-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-ol. Retrieved February 13, 2026, from [Link]

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved February 13, 2026, from [Link]

-

University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved February 13, 2026, from [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (n.d.). Retrieved February 13, 2026, from [Link]

- Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (n.d.). Google Patents.

-

Pace, V., & Holzer, W. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3998. [Link]

-

Pace, V., & Holzer, W. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. Retrieved February 13, 2026, from [Link]

-

Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. (n.d.). ChemRxiv. Retrieved February 13, 2026, from [Link]

-

2-Bromo-3'-methoxyacetophenone. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]

-

The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). (2009). Expert Opinion on Therapeutic Patents, 19(9), 1219-1234. [Link]

-

Pace, V., & Holzer, W. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. ResearchGate. Retrieved February 13, 2026, from [Link]

-

Lee, H., & Shin, D. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 585-606. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. echemi.com [echemi.com]

- 3. 6342-63-8|1-(2-Bromo-5-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 4. 6342-63-8 Cas No. | 2'-Bromo-5'-methoxyacetophenone | Apollo [store.apolloscientific.co.uk]

- 5. 1-(2-bromo-5-methoxy-phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. scribd.com [scribd.com]

- 8. adichemistry.com [adichemistry.com]

- 9. rsc.org [rsc.org]

- 10. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 11. www1.chem.umn.edu [www1.chem.umn.edu]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

- 13. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry | MDPI [mdpi.com]

- 14. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Characterization & Process Safety Profile: 2-Bromo-5-Methoxy Phenyl Ethanol Derivatives

Document Control:

-

Type: Technical Whitepaper / Laboratory Guide

-

Target: Medicinal Chemists, Process Safety Engineers, Formulation Scientists

-

Scope: Thermodynamic properties, solid-state characterization, and synthesis safety.

Executive Summary

2-bromo-5-methoxy phenyl ethanol (CAS: 75534-35-9) and its derivatives represent a critical class of chiral building blocks in the synthesis of GPCR ligands (specifically 5-HT2A agonists) and kinase inhibitors. Their utility is defined by the orthogonal reactivity of the aryl bromide (amenable to Suzuki/Buchwald couplings) and the hydroxyethyl tail.

However, the thermodynamic behavior of this scaffold—specifically its tendency toward low-melting polymorphism and supercooling—poses significant challenges in scale-up and formulation. This guide provides a comprehensive thermodynamic profile, bridging theoretical estimations with rigorous experimental protocols for phase transition analysis and process safety.

Part 1: Molecular Architecture & Theoretical Thermodynamics

Understanding the thermodynamic baseline is essential before initiating wet-lab characterization. The molecule features a lipophilic brominated benzene core balanced by a hydrophilic hydroxyethyl tail and a methoxy H-bond acceptor.

Structural Determinants of Thermodynamics

-

Ortho-Bromo Sterics: The bulky bromine atom at the ortho position creates significant steric hindrance, restricting rotation around the phenyl-alkyl bond. This increases the entropy of fusion (

), often leading to lower-than-expected melting points compared to non-halogenated analogs. -

Methoxy/Hydroxyl Interplay: The meta-methoxy group acts as a weak H-bond acceptor, while the terminal hydroxyl is a donor. In the solid state, this competition often results in complex crystal packing networks, making the compound prone to oiling out or forming metastable polymorphs.

Predicted Thermodynamic Properties (Joback/Group Contribution)

Note: Values below are calculated using Group Contribution Methods (Joback/Stein) and should serve as initial range-finding parameters for experimental design.

| Property | Symbol | Estimated Value | Experimental Implications |

| Boiling Point | 308°C ± 25°C | High boiling point requires high-vacuum distillation for purification. | |

| Melting Point | 35°C - 55°C | Likely a low-melting solid or viscous oil. Requires chilled recrystallization. | |

| Enthalpy of Vaporization | 62.5 kJ/mol | Energy required for distillation; indicates strong intermolecular forces. | |

| LogP (Octanol/Water) | ~1.5 - 1.8 | Moderate lipophilicity; likely soluble in DCM, EtOAc, Ethanol; poor in Water. | |

| Flash Point | >110°C | Class IIIB Combustible Liquid classification likely. | |

| Density | 1.51 g/cm³ | Significantly denser than water due to Br atom (atomic mass 79.9). |

Part 2: Phase Transition Profiling (Solid-State Thermodynamics)

For drug development, the isolation of a thermodynamically stable crystalline form is non-negotiable. The following protocols are designed to identify polymorphs and glass transitions.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine

-

Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan. Pin-hole lids are recommended if residual solvent is suspected.

-

Cycle 1 (Thermal History Erasure): Heat from -40°C to 80°C at 10°C/min.

-

Observation: Look for a broad endotherm (solvent loss) or sharp melt.

-

-

Cooling: Cool to -40°C at 5°C/min.

-

Observation: If no exotherm (crystallization) is observed, the sample has supercooled or formed a glass.

-

-

Cycle 2 (Analysis): Heat from -40°C to 100°C at 2°C/min.

-

Critical Insight: A shift in baseline near -10°C to 10°C indicates a Glass Transition (

). A sharp endotherm confirms the melting point.

-

-

Data Processing: Integrate the melting peak to calculate Enthalpy of Fusion (

). A value < 20 kJ/mol often suggests a disordered crystal or plastic phase.

Polymorph Screening Workflow

Because of the rotational freedom of the ethanol chain, this molecule is prone to conformational polymorphism.

Part 3: Solution Thermodynamics & Solubility

Solubility data is critical for both process solvent selection and bioavailability estimation.

Solubility Parameters

-

Predicted Solubility:

-

High (>100 mg/mL): DMSO, Methanol, Ethanol, Ethyl Acetate, DCM.

-

Moderate: Toluene, Isopropyl Ether.

-

Low (<1 mg/mL): Water, Hexane.

-

Determination of Enthalpy of Solution ( )

Protocol:

-

Prepare saturated solutions in water or buffer at three temperatures (e.g., 25°C, 37°C, 50°C).

-

Filter and analyze concentration via HPLC-UV (280 nm).

-

Analysis: Plot

vs-

The slope

. -

Interpretation: A positive

indicates endothermic dissolution (solubility increases with heat), which is typical for this class of hydrophobic aromatics.

-

Part 4: Synthesis & Process Safety Thermodynamics

The synthesis of 2-bromo-5-methoxy phenyl ethanol often involves exothermic steps. Understanding the heat release is vital to prevent thermal runaway.

Primary Synthesis Route (Grignard Opening)

The most direct route involves the reaction of 2-bromo-5-methoxyphenylmagnesium bromide with ethylene oxide.

Thermodynamic Risk Profile:

-

Grignard Formation: Highly Exothermic (

kJ/mol).-

Control: Initiation requires iodine activation. Once started, the reaction can auto-accelerate.

-

Safety: Dosing of the aryl bromide must be strictly rate-limited by the cooling capacity of the reactor.

-

-

Epoxide Opening: Exothermic (

kJ/mol).-

Safety: Ethylene oxide is flammable and toxic. The ring-opening releases energy rapidly. Accumulation of unreacted epoxide at low temperatures followed by a temperature spike can lead to catastrophic pressure rise.

-

Synthesis Workflow & Critical Control Points

Thermal Stability (TGA/ARC)

Before distilling the product, a Thermal Gravimetric Analysis (TGA) is required.

-

Protocol: Heat sample from 30°C to 400°C at 10°C/min under

. -

Failure Mode: Decomposition of the alkyl chain or debromination typically begins >200°C.

-

Warning: If using the nitrile reduction route (using

), ensure all aluminum salts are quenched. Residual aluminum species can catalyze explosive decomposition of the alcohol during distillation.

Part 5: References

-

Joback, K. G., & Reid, R. C. (1987).[1] Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. Link

-

NIST Chemistry WebBook. Thermophysical Properties of Halogenated Benzene Derivatives. National Institute of Standards and Technology.[2] Link

-

Gavezzotti, A. (1994). Structure and intermolecular potentials in molecular crystals. Modelling of Structure and Properties of Molecules.[3][4][5][6] Link

-

BenchChem. 2-(2-Bromo-5-methoxyphenyl)ethanol Product Specifications & Safety Data. Link

-

Sigma-Aldrich. Safety Data Sheet: 2-(2-Bromo-5-methoxyphenyl)ethanol. Link

-

Grant, D. J. W. (2001). Theory and Origin of Polymorphism. In Polymorphism in Pharmaceutical Solids. Marcel Dekker. Link

Sources

- 1. EgiChem | Tools [egichem.com]

- 2. 1-bromo-2-(4-methoxyphenyl)ethane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 3. youtube.com [youtube.com]

- 4. Discovery and Characterization of a Single-Component Halogenase for Phenazine Halogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acs.figshare.com [acs.figshare.com]

- 6. scienceopen.com [scienceopen.com]

Methodological & Application

Synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol: An Application Note and Detailed Protocol

Introduction

1-(2-Bromo-5-methoxyphenyl)ethan-1-ol is a valuable building block in medicinal chemistry and drug development. Its substituted phenyl ethanol structure is a key pharmacophore in various biologically active molecules. The presence of the bromo- and methoxy- substituents on the phenyl ring allows for further functionalization, making it a versatile intermediate for the synthesis of a diverse range of compounds. This application note provides a detailed, step-by-step protocol for the synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol via the reduction of 2'-Bromo-5'-methoxyacetophenone. This method is chosen for its high efficiency, operational simplicity, and the commercial availability of the starting material.

Reaction Scheme

The synthesis proceeds via the reduction of the ketone functional group of 2'-Bromo-5'-methoxyacetophenone to a secondary alcohol using sodium borohydride (NaBH₄) in a protic solvent, typically methanol or ethanol.

Figure 1: Reaction scheme for the synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol.

Caption: Chemical transformation from ketone to alcohol.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Supplier | Notes |

| 2'-Bromo-5'-methoxyacetophenone | C₉H₉BrO₂ | 229.07 | 6342-63-8 | Commercially Available | Starting material. |

| Sodium borohydride (NaBH₄) | NaBH₄ | 37.83 | 16940-66-2 | Commercially Available | Reducing agent. Handle with care, moisture sensitive. |

| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | Commercially Available | Anhydrous grade recommended. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Commercially Available | For extraction. |

| Saturated Ammonium Chloride (NH₄Cl) solution | NH₄Cl (aq) | - | - | Prepared in-house | For quenching the reaction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Commercially Available | Drying agent. |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | Commercially Available | 230-400 mesh. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Commercially Available | Eluent for column chromatography. |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Commercially Available | Eluent for column chromatography. |

Experimental Protocol

This protocol is designed for the synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Step 1: Reaction Setup and Dissolution of Starting Material

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2'-Bromo-5'-methoxyacetophenone (2.29 g, 10.0 mmol).

-

Add 30 mL of methanol to the flask.

-

Stir the mixture at room temperature until the starting material is completely dissolved.

Step 2: Reduction Reaction

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add sodium borohydride (0.45 g, 12.0 mmol, 1.2 equivalents) to the stirred solution in small portions over 15 minutes. Caution: The addition of sodium borohydride can cause the evolution of hydrogen gas. Ensure adequate ventilation.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the completion of the reaction.

Step 3: Reaction Quenching and Work-up

-

Once the reaction is complete, slowly and carefully add 20 mL of saturated aqueous ammonium chloride solution to the reaction mixture at 0 °C to quench the excess sodium borohydride.

-

Allow the mixture to warm to room temperature and continue stirring for 15 minutes.

-

Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Transfer the resulting aqueous residue to a 250 mL separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: Purification

-

Purify the crude product by flash column chromatography on silica gel.[1][2][3]

-

Pack the column with silica gel in a slurry of hexanes.

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (starting with 5% ethyl acetate and gradually increasing to 20% ethyl acetate).

-

Collect the fractions containing the desired product, as identified by TLC analysis.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol as a colorless to pale yellow oil.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol.

Expected Results and Characterization

The reduction of 2'-Bromo-5'-methoxyacetophenone typically proceeds with high yield and purity after chromatographic purification.

| Parameter | Expected Value |

| Yield | 85-95% |

| Physical Appearance | Colorless to pale yellow oil |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.45 (d, J = 8.8 Hz, 1H), 7.05 (d, J = 3.0 Hz, 1H), 6.70 (dd, J = 8.8, 3.0 Hz, 1H), 5.15 (q, J = 6.5 Hz, 1H), 3.80 (s, 3H), 2.20 (d, J = 3.5 Hz, 1H, OH), 1.50 (d, J = 6.5 Hz, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 158.9, 145.2, 132.5, 115.8, 114.5, 113.8, 68.5, 55.6, 24.2 |

Note: The chemical shifts for the hydroxyl proton (OH) can be variable and may not always be observed. The provided NMR data is predicted based on the analysis of structurally similar compounds and spectroscopic principles.[4]

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete Reaction | - Insufficient amount of NaBH₄. - Low quality of NaBH₄ (degraded by moisture). - Reaction time too short. | - Use a slight excess of fresh, high-quality NaBH₄. - Extend the reaction time and continue to monitor by TLC. |

| Low Yield | - Incomplete reaction. - Loss of product during work-up and extraction. - Inefficient purification. | - Ensure the reaction goes to completion. - Perform extractions thoroughly. - Optimize the eluent system for column chromatography to ensure good separation. |

| Product Contamination | - Incomplete removal of starting material. - Presence of side products. | - Optimize column chromatography for better separation. Consider using a shallower gradient. - Ensure proper quenching and work-up to remove inorganic byproducts. |

Safety and Handling

-

Sodium borohydride (NaBH₄) is a flammable solid and reacts with water to produce flammable hydrogen gas. It is also corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Methanol is flammable and toxic. Avoid inhalation and skin contact.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood with appropriate PPE.

-

The reaction should be performed with caution, especially during the addition of sodium borohydride and the quenching step, as gas evolution can cause pressure buildup.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol. The described method, utilizing the reduction of 2'-Bromo-5'-methoxyacetophenone with sodium borohydride, is a robust and scalable procedure suitable for researchers in the fields of organic synthesis and drug discovery. The straightforward nature of the reaction, coupled with high yields and the use of readily available reagents, makes this an excellent method for accessing this important synthetic intermediate.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved February 13, 2026, from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved February 13, 2026, from [Link]

-

Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved February 13, 2026, from [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved February 13, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved February 13, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives. Retrieved February 13, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Retrieved February 13, 2026, from [Link]

-

Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (2023, June). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved February 13, 2026, from [Link]

-

University of Alberta. (n.d.). Column chromatography. Retrieved February 13, 2026, from [Link]

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 13, 2026, from [Link]

Sources

Application Note & Protocol: Synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol via Grignard Reaction

Introduction

The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecules from simpler precursors.[1][2] This application note provides a comprehensive guide for the synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol, a valuable building block in medicinal chemistry and materials science. The protocol leverages the nucleophilic addition of a Grignard reagent to an aldehyde.[3][4][5] Specifically, we will detail the preparation of methylmagnesium bromide and its subsequent reaction with 2-bromo-5-methoxybenzaldehyde.

This document is intended for researchers, scientists, and professionals in drug development who possess a foundational understanding of synthetic organic chemistry and are familiar with standard laboratory techniques, including inert atmosphere procedures.

Reaction Principle and Mechanism

The core of this synthesis is the nucleophilic attack of the highly polarized carbon-magnesium bond of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[1][3][4] This irreversible addition leads to the formation of a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the desired secondary alcohol.[4][6]

The reaction proceeds in two key stages:

-

Formation of the Grignard Reagent: Methyl bromide reacts with magnesium metal in an anhydrous ether solvent to form methylmagnesium bromide.

-

Nucleophilic Addition: The newly formed Grignard reagent attacks the carbonyl carbon of 2-bromo-5-methoxybenzaldehyde.

-

Aqueous Workup: The resulting magnesium alkoxide is hydrolyzed with a weak acid to produce 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol.

Experimental Workflow

Figure 1: Step-by-step experimental workflow.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| Magnesium Turnings | Mg | 24.31 | 0.29 g | 12.0 | Activate before use. |

| Methyl Bromide | CH₃Br | 94.94 | 0.5 M in THF | 22 mL | 11.0 |

| 2-Bromo-5-methoxybenzaldehyde | C₈H₇BrO₂ | 215.04 | 2.15 g | 10.0 | Ensure it is dry. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~50 mL | - | Dry over sodium/benzophenone. |

| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | ~30 mL | - | For quenching. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | For extraction. |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - | For chromatography. |

Detailed Experimental Protocol

Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric.[7][8] All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).[9] Ethers are highly flammable.[10] Appropriate personal protective equipment (safety goggles, lab coat, nitrile gloves) must be worn at all times.[9]

Part 1: Preparation of Methylmagnesium Bromide

-

Glassware Preparation: All glassware (a three-neck round-bottom flask, reflux condenser, and addition funnel) must be thoroughly oven-dried (at least 4 hours at 120 °C) and assembled hot under a stream of inert gas.[11]

-

Apparatus Setup: The three-neck flask is equipped with a magnetic stir bar, the reflux condenser (with an inert gas inlet), and the addition funnel.

-

Magnesium Activation: Place the magnesium turnings (0.29 g, 12.0 mmol) in the flask. Briefly heat the flask with a heat gun under a vacuum and then backfill with inert gas. This helps to remove any passivating magnesium oxide layer.[12] A small crystal of iodine can also be added to initiate the reaction.[13][14]

-

Reagent Addition: Add 10 mL of anhydrous THF to the flask. In the addition funnel, place the methyl bromide solution (22 mL of 0.5 M in THF, 11.0 mmol).

-

Initiation and Reaction: Add a small portion (approx. 1-2 mL) of the methyl bromide solution to the magnesium suspension. The reaction is initiated when the solution becomes cloudy and gentle refluxing is observed.[15] Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is an exothermic process.[9][10]

-

Completion: After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure all the magnesium has reacted. The resulting solution of methylmagnesium bromide should be a cloudy grey or brown.

Part 2: Synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol

-

Aldehyde Solution: In a separate dry flask, dissolve 2-bromo-5-methoxybenzaldehyde (2.15 g, 10.0 mmol) in 15 mL of anhydrous THF.

-

Reaction Setup: Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.

-

Addition: Slowly add the aldehyde solution to the Grignard reagent via the addition funnel over 30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part 3: Workup and Purification

-

Quenching: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~30 mL). This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol.

Reaction Mechanism Diagram

Figure 2: General mechanism of the Grignard reaction.

Troubleshooting and Side Reactions

-

Failure to Initiate: This is a common issue.[15] Ensure all glassware and reagents are scrupulously dry.[11] Activation of magnesium is crucial; consider crushing the magnesium turnings in situ or using chemical activators like iodine or 1,2-dibromoethane.[13][14]

-

Low Yield: Incomplete reaction or side reactions can lead to low yields. Ensure the stoichiometry of the reagents is correct. Side reactions include:

-

Wurtz Coupling: Reaction of the Grignard reagent with unreacted methyl bromide can form ethane.

-

Enolization: If the aldehyde has acidic alpha-protons, the Grignard reagent can act as a base, leading to deprotonation and formation of an enolate.

-

Reduction: In some cases, the Grignard reagent can act as a reducing agent, converting the aldehyde to a primary alcohol.

-

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol using a Grignard reaction. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable chemical intermediate for further applications in their research and development endeavors.

References

-

Chemistry Steps. The Grignard Reaction Mechanism. [Link]

-

BYJU'S. Grignard Reaction Mechanism. [Link]

-

Quora. What are Grignard reagent preparation precautions during preparation?. [Link]

-

Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). 3.4.2 – Grignard Reactions with Carbonyls. [Link]

-

Developing SOPs for Hazardous Chemical Manipulations. [Link]

-

Wikipedia. Grignard reaction. [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

American Chemical Society. Grignard Reaction. [Link]

-

Laboratory Safety Standard Operating Procedure (SOP). [Link]

-

Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Grignard Synthesis of Triphenylmethanol. [Link]

-

The Grignard Reaction. [Link]

-

Grignard Reaction - Web Pages. [Link]

-

Wikipedia. Grignard reagent. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

Khan Academy. Synthesis of alcohols using Grignard reagents I. [Link]

-

Pearson. Show two ways you could synthesize each of the following secondary alcohol by adding an appropriate Grignard reagent to an aldehyde. (c). [Link]

-

Supporting Information. [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

-

Grignard reagent formation. [Link]

-

Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

-

Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]

-

Grignard Synthesis of Triphenylmethanol. [Link]

- Google Patents. US20140142332A1 - Process of preparing grignard reagent.

-

PMC. Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[3][6] Addition and Oxidative Coupling Reactions. [Link]

-

The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]

-

Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]

-

MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

-

Hoffman Fine Chemicals. CAS RN 5293-52-7 | 1-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-ol. [Link]

-

PMC. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

-

Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-Paracyclophanediene. [Link]

-

ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]

Sources

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 5. Khan Academy [khanacademy.org]

- 6. byjus.com [byjus.com]

- 7. acs.org [acs.org]

- 8. artscimedia.case.edu [artscimedia.case.edu]

- 9. dchas.org [dchas.org]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. Grignard reagent - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. community.wvu.edu [community.wvu.edu]

Protection and deprotection strategies for 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol

Application Note: Strategic Protection and Deprotection of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol

Executive Summary & Strategic Analysis

The scaffold 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol presents a unique triad of chemical functionalities: a secondary benzylic alcohol, an electron-donating methoxy group, and an ortho-positioned bromine atom. This molecule is a high-value intermediate for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or halogen-metal exchange (lithiation).

However, the free hydroxyl group is labile. It acts as an acidic proton source that quenches organometallic reagents (Grignard,

This guide details two primary protection strategies optimized for this specific scaffold:

-

Silyl Ether Protection (TBS): Best for preserving enantiopurity and general base stability.

-

Acetal Protection (THP/MOM): Best for harsh lithiation conditions where silyl migration or cleavage is a risk.

Decision Matrix: Selecting the Right Group

Before initiating synthesis, select the protection group (PG) based on the downstream chemistry.

Table 1: Comparative Analysis of Protecting Groups for 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol

| Feature | tert-Butyldimethylsilyl (TBS) | Tetrahydropyranyl (THP) | Benzyl Ether (Bn) |

| Installation Difficulty | Moderate (Steric hindrance from o-Br) | Easy (Acid catalysis) | Moderate |

| Chirality Preservation | Excellent (No racemization) | Poor (Creates diastereomers) | Good |

| Stability: Basic ( | Excellent | Excellent | Excellent |

| Stability: Acidic ( | Moderate (Cleaves with strong acid) | Poor (Labile) | Excellent |

| Stability: Organolithiums | Good (at low temp) | Excellent | Good |

| Deprotection Method | Fluoride (TBAF) or Acid | Mild Acid (PPTS/MeOH) | Hydrogenolysis ( |

| Critical Risk | Silyl migration to ortho-position | Complex NMR spectra | Incompatible: |

Expert Insight: Do NOT use Benzyl (Bn) protection for this molecule if you intend to preserve the bromine. The standard deprotection (Hydrogenolysis) will simultaneously reduce the aryl bromide to the arene (dehalogenation).

Visualization: Strategic Decision Workflow

Figure 1: Decision tree for selecting the appropriate protecting group based on downstream reaction conditions and stereochemical requirements.

Protocol A: Silyl Protection (TBS)

Target Product: tert-butyl((1-(2-bromo-5-methoxyphenyl)ethoxy)dimethylsilane

Rationale: Standard TBS protection uses TBSCl and Imidazole. However, the ortho-bromo group creates significant steric bulk around the benzylic hydroxyl. Standard conditions may stall. This protocol uses TBSOTf (Triflate) or high-concentration TBSCl with DMAP to drive the reaction to completion.

Materials

-

Substrate: 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol (1.0 equiv)

-

Reagent: TBSCl (1.5 equiv)

-

Base: Imidazole (2.5 equiv)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add the substrate and dissolve in anhydrous DMF (0.5 M concentration).-

Why DMF? DMF facilitates the dissociation of the silyl chloride and stabilizes the transition state better than DCM for hindered substrates.

-

-

Addition: Add Imidazole and DMAP in one portion. Stir for 5 minutes until dissolved.

-

Silylation: Cool the solution to 0°C. Add TBSCl portion-wise over 10 minutes.

-

Expert Note: If reaction is incomplete after 12 hours by TLC, do not add more TBSCl. Instead, add neat TBSOTf (0.2 equiv) at 0°C. The triflate is significantly more electrophilic and will overcome the steric barrier of the ortho-Br.

-

-

Workup: Dilute with Diethyl Ether (

). Wash sequentially with Water (3x) and Brine (1x).-

Self-Validating Check: The aqueous wash removes DMF. If the organic layer retains significant volume after drying, residual DMF is likely present.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The product is usually a colorless oil.

Protocol B: Acetal Protection (THP)

Target Product: 2-(1-(2-bromo-5-methoxyphenyl)ethoxy)tetrahydro-2H-pyran

Rationale:

THP ethers are robust "fortresses" against strong bases (e.g.,

Caveat: This reaction generates a new chiral center on the pyran ring, resulting in a mixture of diastereomers. NMR will show complex, split peaks. This is normal and not an impurity.

Materials

-

Substrate (1.0 equiv)

-

Reagent: 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

-

Solvent: Dichloromethane (DCM)

Step-by-Step Methodology

-

Dissolution: Dissolve substrate in DCM (0.2 M) at room temperature under air (inert atmosphere not strictly required but recommended).

-

Catalysis: Add DHP followed by PPTS.

-

Monitoring: Stir at Room Temperature. Monitor by TLC.

-

TLC Tip: The product will appear as two distinct spots (diastereomers) or a streak, less polar than the starting alcohol.

-

-

Quench: Add saturated

solution. -

Isolation: Extract with DCM. Dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc 90:10).

Deprotection Strategies

Restoring the hydroxyl group requires conditions that do not affect the methoxy ether or the aryl bromide.

Method A: Fluoride Deprotection (For TBS)

-

Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF.

-

Protocol: Treat the protected substrate (1.0 equiv) with TBAF (1.0 M in THF, 1.2 equiv). Stir at RT for 1-2 hours.

-

Mechanism: The Si-F bond enthalpy (135 kcal/mol) is much stronger than Si-O, driving the cleavage.

-

Cleanup: TBAF residues can be difficult to remove. Use a short silica plug immediately after concentration.

Method B: Mild Acid Hydrolysis (For THP or TBS)

-

Reagent: Acetic Acid (AcOH) / THF / Water (3:1:1).

-

Protocol: Dissolve substrate in the mixture and heat to 45°C.

-

Selectivity: This condition is mild enough to cleave the THP/TBS group without demethylating the anisole (methoxy group) or hydrolyzing the Ar-Br.

Visualization: Deprotection Pathway

Figure 2: Chemical pathways for restoring the hydroxyl functionality.

Troubleshooting & Expert Tips

-

The "Stalled" Silylation:

-

Symptom: 50% conversion after 24h.

-

Cause: The ortho-Br blocks the approach of the bulky TBS-Cl.

-

Fix: Switch solvent to pure Pyridine (acts as both solvent and base) or use TBSOTf (Triflate). TBSOTf is highly reactive and usually ignores moderate steric hindrance.

-

-

Lithium-Halogen Exchange Risks:

-

If you perform lithiation on the protected molecule, ensure the temperature is kept strictly below -70°C.

-

Warning: With TBS protection, a "Retro-Brook Rearrangement" is possible where the silyl group migrates from Oxygen to the benzylic Carbon upon deprotonation. THP is safer for lithiation chemistry.

-

-

Analytical Validation (NMR):

-

TBS: Look for the disappearance of the broad -OH singlet (approx 2.0-4.0 ppm) and the appearance of two singlets near 0.0 ppm (Si-Me) and one large singlet near 0.9 ppm (t-Butyl).

-

THP: Look for the "messy" multiplet region between 1.5-1.9 ppm (THP ring protons) and the characteristic acetal proton (O-CH-O) around 4.5-5.0 ppm.

-

References

-

Greene's Protective Groups in Organic Synthesis.

- Citation: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

- Relevance: The definitive source for stability d

-

Link:

-

Silyl

- Citation: Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.

- Relevance: Establishes the standard imidazole/DMF protocol and discusses steric limit

-

Link:

-

Stability of Aryl Halides in Hydrogenolysis.

- Citation: Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the coexistence of aromatic halides. Tetrahedron Letters, 36(20), 3465-3468.

- Relevance: Supports the warning against using Benzyl protection due to concurrent debromin

-

Link:

Application Note: Chemoselective Catalytic Hydrogenation of 2-Bromo-5-methoxyphenyl Derivatives

Part 1: Executive Summary & Core Directive

The Challenge: The catalytic hydrogenation of functional groups attached to a 2-bromo-5-methoxyphenyl scaffold presents a classic chemoselectivity problem. The aryl bromide (Ar-Br) bond is highly susceptible to hydrogenolysis (hydrodehalogenation) under standard hydrogenation conditions (e.g., Pd/C, H₂). The presence of the 5-methoxy group (an electron-donating group, EDG) increases the electron density of the aromatic ring. While this theoretically stabilizes the C-Br bond against nucleophilic attack, it facilitates oxidative addition by electron-rich metal catalysts (like Pd⁰), leading to rapid debromination.

The Solution: Success requires abandoning standard Palladium-on-Carbon (Pd/C) protocols in favor of poisoned heterogeneous catalysts (e.g., Sulfided Platinum) or homogeneous catalysts (e.g., Ruthenium or Rhodium complexes) that discriminate between the target π-system (NO₂, C=O, C=C) and the σ-bond of the aryl halide.

Part 2: Strategic Decision Matrix

The following decision tree guides the selection of the optimal catalyst system based on the functional group to be reduced.

Figure 1: Catalyst selection workflow for chemoselective hydrogenation of 2-bromo-5-methoxyphenyl derivatives.

Part 3: Detailed Experimental Protocols

Method A: Reduction of Nitro Group to Aniline

Target: 2-bromo-5-methoxy-1-nitrobenzene

Mechanistic Insight: Unmodified Pt and Pd catalysts readily insert into the C-Br bond. Sulfur-poisoned catalysts (Pt(S)/C) occupy the high-energy "kink" sites on the metal surface responsible for C-X bond activation, while leaving the planar terrace sites available for nitro group reduction.

Protocol:

-

Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 2-bromo-5-methoxy-1-nitrobenzene (10 mmol) in THF or Ethyl Acetate (50 mL). Avoid methanol if possible, as it can accelerate solvolysis of the bromide.

-

Catalyst Addition: Add 5% Pt(S)/C (0.5 mol% relative to substrate).

-

Note: Sulfided catalysts are generally less pyrophoric than standard Pd/C, but handle with care under inert gas.

-

-

Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x). Pressurize to 3–5 bar (45–75 psi) H₂.

-

Reaction: Stir at 25–35°C . Monitor by HPLC/TLC.

-

Reaction time is typically 2–6 hours.

-

-

Workup: Filter the catalyst through a Celite pad. Rinse with THF. Concentrate the filtrate to obtain the aniline.

-

Expected Yield: >95% with <1% debromination.

-

Method B: Reduction of Aldehyde to Alcohol

Target: 2-bromo-5-methoxybenzaldehyde

Mechanistic Insight: Heterogeneous catalysts (Pt, Pd) are poor for chemoselective carbonyl reduction in the presence of halides. Ruthenium phosphine complexes exhibit high affinity for the polar C=O bond over the non-polar C-Br bond.

Protocol:

-

Preparation: In a high-pressure autoclave, dissolve 2-bromo-5-methoxybenzaldehyde (5 mmol) in Toluene or Isopropanol (20 mL).

-

Catalyst Addition: Add RuCl₂(PPh₃)₃ (1–2 mol%).

-

Optional Additive: Ethylenediamine (1 eq) can sometimes enhance rate and stability.

-

-

Hydrogenation: Pressurize to 20–40 bar H₂. Heat is required for this catalyst.[1]

-

Reaction: Heat to 60–80°C and stir for 12–24 hours.

-

Workup: Cool, vent, and concentrate. Purify via silica gel chromatography to remove the catalyst ligands.

Alternative (Transfer Hydrogenation): Use Ru(p-cymene)Cl₂ dimer (0.5 mol%) + TsDPEN ligand in Formic Acid/Triethylamine azeotrope. This avoids high-pressure H₂ gas.[2]

Method C: Reductive Amination (Aldehyde Amine)

Target: 2-bromo-5-methoxybenzaldehyde + Amine

Protocol (Catalytic H₂):

-

Imine Formation: Mix aldehyde (1 eq) and amine (1.1 eq) in Methanol with 4Å molecular sieves for 2 hours to pre-form the imine.

-

Catalyst: Add 5% Pt(S)/C (1-2 mol%).

-

Hydrogenation: Pressurize to 5–10 bar H₂ at RT .

-

Note: If using Pd/C is unavoidable, add Thiophene (0.1 eq relative to catalyst) to poison the debromination activity.

Part 4: Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Debromination (>5%) | Catalyst too active (likely Pd). | Switch to Pt(S)/C. If using Pd, add ZnBr₂ or Thiophene poison. |

| Reaction Stalled | Catalyst poisoning (S/N from substrate). | Increase H₂ pressure (up to 10 bar) or temperature (max 50°C). |

| Debromination with Pt(S)/C | Temperature too high. | Keep T < 40°C. High T overcomes the energy barrier for C-Br insertion. |

| Incomplete Carbonyl Reduction | Low catalyst activity. | Switch from heterogeneous Pt to homogeneous Ru or Rh catalysts. |

Part 5: References

-

Kasparian, A. J., et al. (2011). "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides." Journal of Organic Chemistry. Link

-

BenchChem Application Note. (2025). "Selective Reduction of Nitro Groups." Link

-

Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[3] (Classic text on Pt(S)/C specificity).

-

Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis. Link

-

Zheng, H. X., et al. (2017). "Transition-Metal-Free Hydrogenation of Aryl Halides." Organic Letters. Link

Sources

Troubleshooting & Optimization

Technical Support Hub: Synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol

Ticket ID: #YIELD-OPT-2B5M Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol

Diagnostic & Strategy Overview

You are encountering yield issues in the synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol . This secondary alcohol is sterically congested due to the ortho-bromo substituent, which significantly impacts reaction kinetics and side-product formation.

Below is the decision matrix to determine the optimal corrective action based on your current precursor availability and observed failure mode.

Figure 1: Strategic decision tree for selecting the appropriate optimization protocol based on precursor and failure mode.

Protocol A: The Luche Reduction (Recommended)

Context: The standard reduction of ortho-substituted acetophenones with NaBH₄ alone often stalls because the ortho-bromo group blocks the hydride attack. Furthermore, the methoxy group at the 5-position donates electron density, making the carbonyl carbon less electrophilic.

The Fix: Use Cerium(III) Chloride (Luche Conditions) .[1]

-

Mechanism: Ce³⁺ coordinates to the carbonyl oxygen, increasing its electrophilicity (making it "harder").[2] This overcomes the steric barrier and electronic deactivation.

-

Selectivity: Ce³⁺ promotes 1,2-reduction and suppresses side reactions.

Optimized Experimental Workflow

| Parameter | Standard Condition | Optimized Condition (Luche) |

| Reagent | NaBH₄ (1.0 eq) | NaBH₄ (1.0 eq) + CeCl₃·7H₂O (1.1 eq) |

| Solvent | EtOH or THF | MeOH (Strictly required) |

| Temperature | 0°C to RT | -15°C to 0°C |

| Reaction Time | 4–12 hours | 15–45 minutes |

Step-by-Step Protocol:

-

Dissolution: Dissolve 1-(2-bromo-5-methoxyphenyl)ethan-1-one (1.0 equiv) and CeCl₃·7H₂O (1.1 equiv) in Methanol (0.4 M concentration).

-

Note: The solution may turn slightly yellow. Ensure the CeCl₃ is fully dissolved before proceeding.

-

-

Cooling: Cool the mixture to -15°C (ice/salt bath).

-

Addition: Add NaBH₄ (1.0 equiv) portion-wise over 10 minutes.

-

Caution: Vigorous gas evolution (H₂) will occur.[1]

-

-

Monitoring: Stir at 0°C. Monitor by TLC (Hexane/EtOAc 4:1). The reaction is typically complete within 30 minutes.

-

Quench: Add Acetone (2 equiv) to destroy excess hydride, then add saturated aqueous NH₄Cl.

Troubleshooting Guide (Q&A)

Category: Reaction Stalling & Conversion

Q: Even with NaBH₄, I see 20% starting material remaining after 24 hours. Adding more NaBH₄ doesn't help. Why? A: This is a classic "boron-complex inhibition." As the alcohol forms, it complexes with the boron species, creating a bulky borate ester that sterically hinders further reduction of the remaining ketone.

-

Action: Switch to the Luche Protocol (Protocol A). The Cerium prevents stable borate complex formation on the intermediate, keeping the cycle active.

Q: Can I use LiAlH₄ to force the reaction? A: Avoid LiAlH₄. While it is a stronger reducing agent, it poses a high risk of debromination (removing the bromine atom) via halogen-lithium exchange or radical pathways, especially on an electron-rich ring. Stick to borohydrides.[3]

Category: Workup & Isolation (The "Gunk" Problem)

Q: During extraction, I get a thick white emulsion that won't separate. My yield loss is massive here. A: This is caused by insoluble boron salts and cerium hydroxides.

-

Action (The Tartaric Acid Wash):